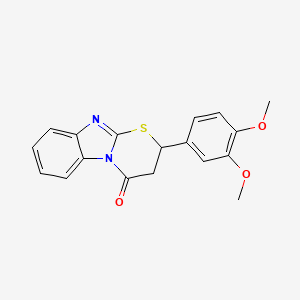

2-(3,4-Dimethoxy-phenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one

Description

2-(3,4-Dimethoxy-phenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one is a heterocyclic compound featuring a fused thiadiazafluorenone core substituted with a 3,4-dimethoxyphenyl group. This structure combines a sulfur- and nitrogen-containing polycyclic system with a methoxy-rich aromatic substituent, which is commonly associated with enhanced bioavailability and binding interactions in medicinal chemistry.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-22-14-8-7-11(9-15(14)23-2)16-10-17(21)20-13-6-4-3-5-12(13)19-18(20)24-16/h3-9,16H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFKVSBHZNEZAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)N3C4=CC=CC=C4N=C3S2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxy-phenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the dimethoxyphenyl intermediate.

Cyclization: The intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the dihydrothia-diaza-fluorenone core.

Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxy-phenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(3,4-Dimethoxy-phenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethoxy-phenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Core Structure Differences

The thiadiazafluorenone core distinguishes this compound from structurally related chromenones (e.g., 2-(3,4-dimethoxy-phenyl)-3-hydroxy-4H-chromen-4-one, as described in ). While chromenones are oxygen-dominant bicyclic systems, the thiadiazafluorenone incorporates sulfur and nitrogen, altering electronic properties and steric profiles.

Substituent Orientation

The 3,4-dimethoxyphenyl group in both compounds exhibits distinct orientations relative to their cores. In the chromenone derivative (), the dimethoxyphenyl ring is twisted by 5.2(4)° relative to the chromenone plane, with methoxy groups deviating by 0.036–0.290 Å from the phenyl plane . This contrasts with the thiadiazafluorenone analog, where steric and electronic effects of the fused sulfur-nitrogen system likely induce greater conformational rigidity.

Table 1: Structural Parameters of Selected Compounds

Physicochemical Properties

The chromenone derivative () crystallizes in the monoclinic space group P2₁/n with cell parameters a = 8.2009(7) Å, b = 9.2917(8) Å, c = 18.2684(15) Å, and β = 96.322(2)°. Its melting point and solubility are unreported, but the presence of polar hydroxy and methoxy groups suggests moderate aqueous solubility.

Biological Activity

The compound 2-(3,4-Dimethoxy-phenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one is a member of the thiaza-fluorene family, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole ring fused with a diazafluorene moiety. Its molecular formula is , and it exhibits unique properties that contribute to its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : The compound has shown promise in inhibiting tumor growth through various mechanisms, including the modulation of cytokines such as tumor necrosis factor-alpha (TNF-α) and phosphodiesterase type 4 (PDE4) activity .

- Anti-inflammatory Effects : It has been reported to reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases .

- Neuroprotective Properties : Preliminary studies suggest neuroprotective effects against oxidative stress, which could be beneficial in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Cytokine Modulation : The compound modulates the production of pro-inflammatory cytokines like TNF-α. This modulation is crucial in controlling inflammation and immune responses.

- Inhibition of PDE4 : By inhibiting PDE4 activity, the compound enhances intracellular cyclic AMP levels, leading to reduced inflammation and improved cellular responses.

- Antioxidant Activity : The presence of methoxy groups in its structure contributes to its antioxidant properties, helping to mitigate oxidative stress in cells.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Inhibition of TNF-α production | |

| Anti-inflammatory | PDE4 inhibition | |

| Neuroprotection | Antioxidant effects |

Case Study 1: Antitumor Effects

In a study examining the effects of this compound on cancer cell lines, it was found to significantly inhibit cell proliferation and induce apoptosis. The study highlighted the role of TNF-α modulation in this process, suggesting that the compound could be developed as a therapeutic agent for cancer treatment.

Case Study 2: Anti-inflammatory Properties

Research involving animal models of inflammation demonstrated that administration of the compound led to a marked reduction in inflammatory markers. The study concluded that the compound could serve as a potential treatment for autoimmune diseases due to its ability to modulate immune responses effectively.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-Dimethoxy-phenyl)-2,3-dihydro-1-thia-4a,9-diaza-fluoren-4-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via multi-step heterocyclic reactions, including condensation and cyclization steps. Key intermediates include substituted phenyl rings and sulfur/nitrogen-containing precursors. Optimization involves adjusting catalysts (e.g., acid/base), solvent systems (polar aprotic solvents like DMF), and temperature gradients. For example, highlights the use of benzodiazepine precursors in similar syntheses, emphasizing controlled stoichiometry and inert atmospheres to minimize side reactions. Yield improvements (>70%) are achievable through iterative HPLC monitoring (C18 columns, acetonitrile/water gradients) and recrystallization .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR (1H/13C, DEPT-135) identifies methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.7–7.3 ppm).

- X-ray crystallography (single-crystal) resolves stereochemistry, as demonstrated in for analogous dimethoxy-phenyl structures (R factor <0.1) .

- HRMS (ESI-TOF) confirms molecular weight (e.g., m/z 395.12 [M+H]+). Cross-validate with IR for functional groups (C=O stretch ~1700 cm⁻¹) .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer : Use co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80) for aqueous buffers. Pre-formulation studies with differential scanning calorimetry (DSC) identify polymorphic stability, while dynamic light scattering (DLS) assesses aggregation. notes that methoxy groups enhance solubility in polar solvents compared to nitro-substituted analogs .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model electronic effects of the dimethoxy-phenyl group on nucleophilic aromatic substitution. Experimental validation via Hammett plots (σ values) correlates substituent effects with reaction rates. ’s data on fluorine-substituted analogs suggests electron-withdrawing groups deactivate the ring, requiring Pd-catalyzed conditions (e.g., Suzuki-Miyaura) .

Q. How does environmental exposure affect the compound’s stability and degradation pathways?

- Methodological Answer : Conduct abiotic/biotic degradation studies per OECD guidelines:

- Photolysis : Use xenon arc lamps (simulated sunlight) with LC-MS/MS to detect photoproducts (e.g., demethylation).

- Hydrolysis : Test pH-dependent stability (pH 4–9) at 25–50°C. ’s framework for environmental fate studies recommends assessing half-life (t½) and bioaccumulation factors (log Kow) .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes (e.g., kinases). Use crystal structures from PDB (e.g., 6LU7 for protease targets). ’s approach to SKI complex inhibitors highlights the importance of binding site flexibility and scoring functions (MM-PBSA) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved in structural elucidation?

- Methodological Answer : Reconcile discrepancies via:

- Variable-temperature NMR to detect dynamic effects (e.g., rotamers).

- SC-XRD (113 K) to minimize thermal motion artifacts, as in ’s low-temperature crystallography (mean C–C bond deviation: 0.003 Å) .

- Solid-state NMR cross-validates solution vs. crystal structures .

Q. What structure-activity relationship (SAR) trends are observed in analogs with modified methoxy groups?

- Methodological Answer : Synthesize derivatives (e.g., mono-/di-demethylated, halogen-substituted) and test in bioassays (e.g., enzyme inhibition). compares nitro vs. methoxy substitutions, showing nitro groups reduce solubility but enhance electrophilicity. QSAR models (CoMFA) quantify steric/electronic contributions to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.